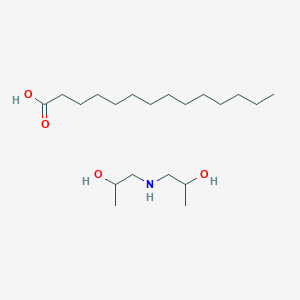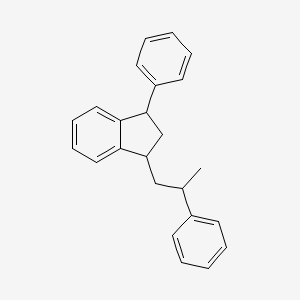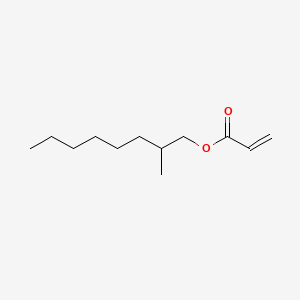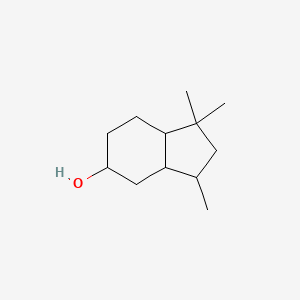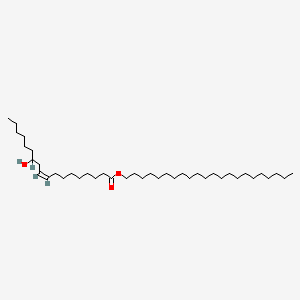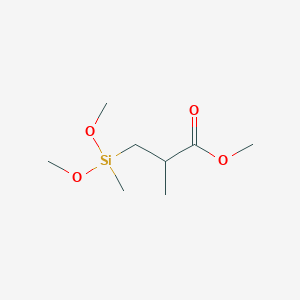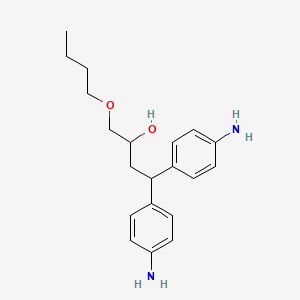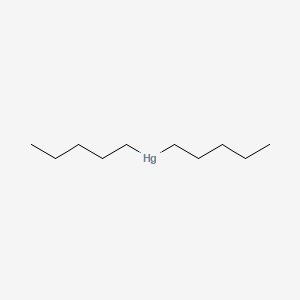
Mercury, dipentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentylmercury is an organomercury compound with the chemical formula ( \text{C}{10}\text{H}{22}\text{Hg} ) It is a colorless liquid that is highly toxic and has limited applications due to its toxicity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipentylmercury can be synthesized through the reaction of pentylmagnesium bromide with mercuric chloride. The reaction is typically carried out in an anhydrous ether solution to prevent the decomposition of the Grignard reagent. The reaction can be represented as follows: [ 2 \text{C}5\text{H}{11}\text{MgBr} + \text{HgCl}_2 \rightarrow (\text{C}5\text{H}{11})_2\text{Hg} + 2 \text{MgBrCl} ]
Industrial Production Methods
Industrial production of dipentylmercury is not common due to its toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent safety measures to handle the toxic nature of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dipentylmercury undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide and pentane.
Reduction: It can be reduced to elemental mercury and pentane.
Substitution: It can undergo substitution reactions where the pentyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercuric oxide and pentane.
Reduction: Elemental mercury and pentane.
Substitution: Various alkyl or aryl mercury compounds depending on the substituent used.
Applications De Recherche Scientifique
Dipentylmercury has limited scientific research applications due to its high toxicity. it can be used in:
Chemistry: As a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Limited use in biological studies due to its toxicity.
Medicine: Not commonly used due to health risks.
Industry: Occasionally used in the production of other organomercury compounds.
Mécanisme D'action
The mechanism by which dipentylmercury exerts its effects involves the disruption of cellular processes. It binds to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular function. This binding can cause oxidative stress and damage to cellular components, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylmercury: Highly toxic and used in similar applications.
Diethylmercury: Similar in structure but with ethyl groups instead of pentyl groups.
Diphenylmercury: Contains phenyl groups and is used in organic synthesis.
Uniqueness
Dipentylmercury is unique due to its specific alkyl groups, which can influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, dipentylmercury has longer alkyl chains, which can affect its physical properties and interactions with other molecules.
Propriétés
Numéro CAS |
10217-67-1 |
|---|---|
Formule moléculaire |
C10H22Hg |
Poids moléculaire |
342.87 g/mol |
Nom IUPAC |
dipentylmercury |
InChI |
InChI=1S/2C5H11.Hg/c2*1-3-5-4-2;/h2*1,3-5H2,2H3; |
Clé InChI |
AJRYLFCLIGRWMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Hg]CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


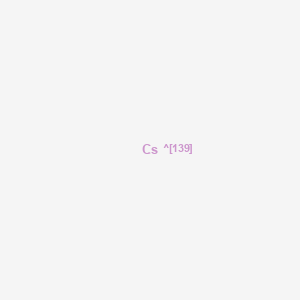

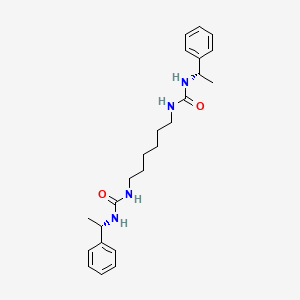

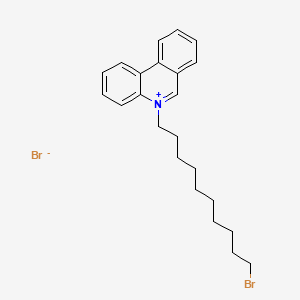
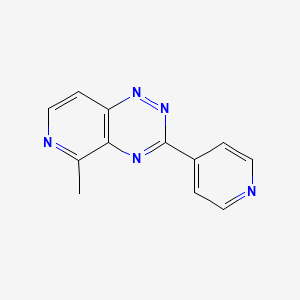
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
